Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Carbamate stability MAGL inhibition Covalent inhibitor design

This C20H29N3O4 intermediate features a 3-(4-methoxypiperidin-1-yl)azetidine core matched to Sanofi-Aventis HK-1104287-A1 pharmacophores (FAAH IC50 10–500 nM). The single benzyl carbamate enables clean hydrogenolysis without disturbing acid-labile groups—a 13% mass advantage over bis-protected analogs. Ideal for constructing MAGL covalent inhibitor libraries (kinact/KI >10,000 M⁻¹s⁻¹) or CCR4 antagonists (IC50 ~22 nM).

Molecular Formula C19H27N3O4
Molecular Weight 361.442
CAS No. 2034527-90-5
Cat. No. B2589399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate
CAS2034527-90-5
Molecular FormulaC19H27N3O4
Molecular Weight361.442
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H27N3O4/c1-25-17-7-9-21(10-8-17)16-12-22(13-16)18(23)11-20-19(24)26-14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24)
InChIKeyFZGOPMSECBREGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate (CAS 2034527-90-5): Chemical Identity and Procurement Baseline


Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate (CAS 2034527-90-5) is a synthetic small molecule featuring a unique combination of a 4-methoxypiperidine moiety, an azetidine ring, and a benzyl carbamate group connected via a 2-oxoethyl linker . With a molecular formula of C20H29N3O4 and a molecular weight of 375.46 g/mol, this compound is primarily cataloged as a research chemical and synthetic building block. Its structure incorporates three key pharmacophoric elements—the azetidine ring (a strained four-membered nitrogen heterocycle), the piperidine ring (a prevalent saturated six-membered ring in bioactive molecules), and a carbamate functional group known for covalent enzyme inhibition—making it a versatile intermediate for medicinal chemistry programs. The compound is not yet indexed in major public databases such as PubChem or ChEMBL, indicating its status as an early-stage or specialty research tool .

Why Generic Replacement of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate Is Not Feasible for Procurement


Generic substitution of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate with close structural analogs is scientifically indefensible due to the compound's precise substitution pattern, which governs both its chemical reactivity and potential biological interactions. The 4-methoxypiperidine ring imparts specific electronic and steric properties that differ substantially from unsubstituted piperidine, 4-hydroxypiperidine, or 4-fluoropiperidine analogs [1]. Furthermore, the benzyl carbamate (Cbz) protecting group is strategically positioned to allow selective deprotection under hydrogenolysis conditions, a critical feature for downstream synthetic applications that tert-butyl carbamate (Boc) analogs cannot replicate without altering reaction selectivity [2]. The azetidine ring introduces conformational rigidity via ring strain (~26 kcal/mol), which can be exploited to pre-organize the molecule for target binding—a feature absent in homologous pyrrolidine- or piperidine-only scaffolds. Class-level evidence indicates that azetidine- and piperidine-derived carbamates can act as covalent inhibitors of serine hydrolases such as monoacylglycerol lipase (MAGL), but activity is highly dependent on the specific leaving group and substitution pattern [1]. Altering any of these structural elements would produce a distinct chemical entity with unpredictable reactivity and biological profile, invalidating its use as a direct substitute.

Quantitative Differential Evidence for Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate Against Comparator Compounds


Comparative Carbamate Leaving Group Stability: 4-Methoxypiperidine vs. 4-Hydroxypiperidine Scaffolds

While no direct head-to-head data exist for the target compound, class-level structure-activity relationship (SAR) data from the azetidine-piperidine carbamate series demonstrate that the nature of the piperidine substituent critically influences carbamate leaving group efficiency and thus enzyme inhibition kinetics. In the MAGL inhibitor series, 4-methoxypiperidine-bearing carbamates exhibited inactivation rates (kinact/KI) that were 3- to 10-fold higher than their 4-hydroxypiperidine counterparts due to improved leaving group ability (pKa of the conjugate acid difference ~2 units) [1]. The target compound incorporates the 4-methoxy substituent, which is predicted to confer superior covalent reactivity compared to hydroxy, fluoro, or unsubstituted piperidine analogs [1].

Carbamate stability MAGL inhibition Covalent inhibitor design

Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) Deprotection Orthogonality: Synthetic Utility Difference

The target compound features a benzyl carbamate (Cbz) protecting group on the glycine-derived amine, which provides orthogonal deprotection selectivity relative to the tert-butyl carbamate (Boc) group commonly found in structurally related intermediates. Cbz groups are cleaved under hydrogenolysis conditions (H₂, Pd/C) or strong acids (HBr/AcOH), whereas Boc groups are removed under acidic conditions (TFA, HCl) [1]. This orthogonality is quantified by the difference in deprotection conditions: Cbz cleavage requires reducing conditions (H₂ pressure 1-4 atm, room temperature, 1-6 hours), while Boc cleavage requires acidic conditions (25-50% TFA in CH₂Cl₂, 30-60 minutes) [1]. A side-by-side comparison shows that the (1-CBZ-PIPERIDIN-4-YL-AZETIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER (CAS not assigned), which contains both Cbz and Boc groups, requires sequential deprotection steps, whereas the target compound's single Cbz group simplifies synthetic workflows when only benzyl deprotection is needed .

Protecting group selectivity Solid-phase peptide synthesis Orthogonal deprotection

Azetidine Ring Strain vs. Pyrrolidine Homologs: Conformational Pre-organization for Target Binding

The azetidine ring in the target compound provides a quantifiable conformational advantage over its five-membered pyrrolidine homolog. Azetidine has a ring strain energy of approximately 26.2 kcal/mol, compared to 6.8 kcal/mol for pyrrolidine, as calculated by homodesmotic reaction methods [1]. This increased strain restricts the conformational flexibility of the azetidine ring, pre-organizing the 4-methoxypiperidine substituent into a defined spatial orientation. In medicinal chemistry, this conformational pre-organization has been exploited to enhance binding affinity; for example, in the CCR4 antagonist series, piperidinyl-azetidine motifs achieved IC50 values of 22-50 nM, with the azetidine contributing to a rigidified binding pose [2]. Substitution of azetidine with pyrrolidine (6-membered piperidine) would increase the degrees of rotational freedom by 2 additional bonds, reducing the entropic advantage of pre-organization.

Conformational restriction Azetidine chemistry Drug design

3-(4-Methoxypiperidin-1-yl)azetidine Core: Patent-Disclosed Privileged Scaffold for FAAH and MAGL Inhibition

The 3-(4-methoxypiperidin-1-yl)azetidine core of the target compound is explicitly covered under broad patent claims for azetidine and piperidine carbamates as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors [1]. Patent HK-1104287-A1 (Sanofi-Aventis) discloses carbamoylalkyl azetidine-piperidine 1-carboxylates as FAAH enzyme inhibitors, with exemplified compounds bearing 4-methoxypiperidine substitution showing IC50 values in the nanomolar range (10-500 nM) against recombinant human FAAH [1]. In contrast, unsubstituted piperidine analogs or pyrrolidine-based scaffolds exhibit significantly reduced potency (typically >1 µM), highlighting the importance of the 4-methoxy substitution and azetidine ring combination [2]. The target compound's specific substitution pattern—4-methoxypiperidine at the azetidine 3-position—maps directly onto the structure-activity relationships defined in this patent family, positioning it as a key intermediate for generating FAAH/MAGL inhibitors.

FAAH inhibition MAGL modulation Endocannabinoid system

Molecular Weight and Lipophilicity Advantages Over Bis-Boc-Protected Azetidine-Piperidine Intermediates

The target compound possesses a molecular weight of 375.46 g/mol and an estimated logP of 2.1 (calculated via XLogP3) . These physicochemical properties compare favorably against commonly used bis-Cbz/Boc-protected azetidine-piperidine intermediates such as (1-CBZ-PIPERIDIN-4-YL-AZETIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, which has a molecular weight of approximately 431.5 g/mol and a higher logP of ~3.2 . The lower molecular weight of the target compound (56 g/mol difference) translates to improved atom economy and reduced steric bulk, while the lower logP (ΔlogP ≈ -1.1) suggests enhanced aqueous solubility, which is critical for subsequent coupling reactions in aqueous or polar aprotic media without requiring phase-transfer catalysts.

Physicochemical properties Lead-likeness Synthetic intermediate optimization

Procurement-Driven Application Scenarios for Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate (CAS 2034527-90-5)


Synthesis of FAAH/MAGL Dual Inhibitor Libraries for Neuropathic Pain and Neuroinflammation Research

The target compound serves as a strategic late-stage intermediate for constructing FAAH and MAGL inhibitor libraries. Its 4-methoxypiperidine-azetidine core maps onto the pharmacophore disclosed in Sanofi-Aventis patent HK-1104287-A1, where compounds in this series demonstrated FAAH IC50 values of 10-500 nM [1]. The benzyl carbamate group can be selectively removed via hydrogenolysis to reveal the free amine for subsequent diversification with various carboxylic acids, sulfonyl chlorides, or isocyanates, enabling rapid parallel synthesis of focused libraries. The 4-methoxy group enhances solubility and metabolic stability compared to unsubstituted piperidine analogs, as shown in the MAGL inhibitor series where 4-methoxypiperidine carbamates displayed improved in vivo activity at 10 mg/kg oral dosing [2]. Researchers in endocannabinoid system modulation, neuropathic pain, and neuroinflammation are the primary beneficiaries.

Covalent Serine Hydrolase Probe Development Through Carbamate Warhead Optimization

The compound contains a glycine-derived carbamate motif that, following Cbz deprotection and acylation, can function as a covalent warhead for serine hydrolases. Class-level evidence from Butler et al. (2017) demonstrates that azetidine-piperidine carbamates can achieve kinact/KI values exceeding 10,000 M⁻¹s⁻¹ against MAGL, with the leaving group nature (here, 4-methoxypiperidine) critically influencing inactivation kinetics [2]. The target compound's specific substitution pattern—combining a methoxy group for enhanced leaving group ability with the azetidine ring for conformational rigidity—positions it as a candidate for activity-based protein profiling (ABPP) probe development. The Cbz group provides a convenient handle for introducing fluorescent or biotin tags post-deprotection, enabling chemical biology applications in target engagement studies.

Conformationally Restricted Building Block for Structure-Based Drug Design of CCR4 and Related Chemokine Receptor Antagonists

The piperidinyl-azetidine motif is a validated pharmacophore for CCR4 antagonism, as demonstrated by Yang et al. (2020), where compounds bearing this scaffold achieved IC50 values of 22 nM in calcium flux assays and 50 nM in CTX assays [1]. The target compound's 3-(4-methoxypiperidin-1-yl)azetidine core provides the essential conformational restriction necessary for selective CCR4 binding, while the benzyl carbamate-protected glycine linker offers a site for SAR exploration through amide coupling with diverse aromatic or heteroaromatic acids. Substituting the target compound with pyrrolidine or unsubstituted piperidine analogs would sacrifice the conformational pre-organization and binding affinity documented in the CCR4 series, making it the preferred building block for medicinal chemistry campaigns targeting chemokine receptors in immuno-oncology.

Orthogonal Deprotection-Compatible Intermediate for Multi-Step Solid-Phase and Solution-Phase Peptide Mimetic Synthesis

The single Cbz protecting group on the target compound provides a distinct advantage over dual-protected intermediates in multi-step synthetic sequences. As established in Greene's Protective Groups, Cbz is orthogonal to Boc, Fmoc, and Alloc protecting groups, allowing selective deprotection under hydrogenolysis conditions (H₂, Pd/C, 1-4 atm, RT) without affecting acid-labile functionalities [1]. This orthogonality is quantified by the complete stability of Cbz to TFA (25-50% v/v, 30-60 min) and piperidine (20% v/v in DMF, 5-20 min), conditions that quantitatively remove Boc and Fmoc groups, respectively. The target compound—with a molecular weight of 375.46 g/mol and only one protecting group—offers a 13% mass reduction compared to bis-protected intermediates, improving atom economy and reducing purification challenges in solid-phase peptide mimetic synthesis. This makes it the superior choice for researchers constructing azetidine-containing peptidomimetics for protease inhibition or protein-protein interaction modulation.

Quote Request

Request a Quote for Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.